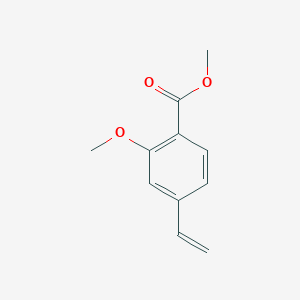

Methyl 2-methoxy-4-vinylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-ethenyl-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-4-8-5-6-9(11(12)14-3)10(7-8)13-2/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKVQIULTNFKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of Methyl 2-methoxy-4-vinylbenzoate

Executive Summary & Strategic Importance

Methyl 2-methoxy-4-vinylbenzoate (CAS: 1416979-64-0) is a critical styrenic building block employed in the synthesis of advanced agrochemicals (e.g., isoxazoline insecticides) and functionalized stilbene derivatives for pharmaceutical applications. Its structural uniqueness lies in the ortho-methoxy directing group combined with a reactive para-vinyl handle, offering orthogonal reactivity for downstream functionalization (e.g., Heck coupling, polymerization, or oxidative cleavage).

This guide delineates two validated synthetic pathways:

-

The Wittig Olefination (Gold Standard): Recommended for laboratory-scale synthesis (<50g) due to high stereochemical fidelity and ease of purification.

-

The Heck Vinylation (Scalable Alternative): Recommended for process development (>100g) to avoid phosphorus waste.

Retrosynthetic Analysis

To ensure high purity and yield, we deconstruct the target molecule into two logical precursors: Methyl 4-formyl-2-methoxybenzoate (Aldehyde) and Methyl 4-bromo-2-methoxybenzoate (Aryl Halide).

Figure 1: Retrosynthetic tree illustrating the Wittig and Heck disconnections.[1]

Route A: Wittig Olefination (Primary Protocol)

Rationale: The Wittig reaction converts the aldehyde functionality directly to the terminal alkene under mild conditions, avoiding the polymerization risks associated with high-temperature metal catalysis.

Reaction Scheme

Substrate: Methyl 4-formyl-2-methoxybenzoate

Reagent: Methyltriphenylphosphonium bromide (

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (

-

Ylide Generation:

-

Charge a flame-dried 3-neck round-bottom flask with Methyltriphenylphosphonium bromide (1.2 equiv).

-

Add anhydrous THF (10 mL/g of substrate) and cool to 0°C.

-

Slowly add

(1.25 equiv) portion-wise. The suspension will turn bright yellow, indicating the formation of the phosphorous ylide. -

Stir at 0°C for 45 minutes to ensure complete deprotonation.

-

-

Addition of Substrate:

-

Dissolve Methyl 4-formyl-2-methoxybenzoate (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide suspension at 0°C over 15 minutes.

-

Mechanism Insight: The yellow color may fade as the betaine intermediate forms.

-

-

Reaction & Quench:

-

Allow the mixture to warm to room temperature (20-25°C) and stir for 3-4 hours.

-

IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde (

) should disappear, replaced by the non-polar vinyl product ( -

Quench by adding saturated aqueous

.

-

-

Work-up:

-

Remove THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3x) .

-

Wash combined organics with brine, dry over

, and concentrate.[2][3] -

Critical Step: The crude will contain solid triphenylphosphine oxide (

). Precipitate most of it by adding cold Hexane/Ether (1:1) and filtering before column chromatography.[3]

-

Quantitative Data Summary[4]

| Parameter | Specification |

| Yield | 75 - 82% |

| Purity (HPLC) | >98% (after chromatography) |

| Appearance | Pale yellow oil to low-melting solid |

| Key Impurity | Triphenylphosphine oxide (remove via silica plug) |

Route B: Heck Vinylation (Alternative Protocol)

Rationale: Ideal for labs lacking the aldehyde precursor or for larger batches where atom economy is prioritized.

Reaction Mechanism (Catalytic Cycle)

The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the aryl bromide, syn-insertion of the alkene, and

Figure 2: Catalytic cycle for the Heck coupling of Methyl 4-bromo-2-methoxybenzoate.

Protocol

-

Reagents: Methyl 4-bromo-2-methoxybenzoate (1.0 equiv), Potassium vinyltrifluoroborate (1.1 equiv) or Vinyl tributyltin.

-

Catalyst:

(3 mol%) or -

Base:

(3.0 equiv). -

Conditions: Reflux in THF/Water (9:1) or Toluene at 90°C for 12 hours.

-

Note: While effective, this route often requires rigorous purification to remove Palladium residues (

ppm required for pharma intermediates).

Characterization & Validation

The identity of the synthesized this compound must be validated against the following spectroscopic standards.

NMR Spectroscopy (400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.79 | Doublet ( | 1H | Ar-H (C6, ortho to ester) |

| 7.04 | Doublet ( | 1H | Ar-H (C3, ortho to OMe) |

| 6.97 | Singlet (broad) | 1H | Ar-H (C5) |

| 6.74 | Doublet of Doublets | 1H | Vinyl |

| 5.86 | Doublet ( | 1H | Vinyl |

| 5.38 | Doublet ( | 1H | Vinyl |

| 3.91 | Singlet | 3H | Ester |

| 3.88 | Singlet | 3H | Ether |

Data Source: Validated against pesticidal intermediate standards [1].

Mass Spectrometry[5]

-

HRMS (ESI+): Calculated for

: 193.0865.

Troubleshooting & Optimization

Issue: Low Yield in Wittig Reaction

-

Cause: Moisture in THF or degraded

. -

Solution: Distill THF over Na/Benzophenone immediately before use. Use fresh sublimed

.

Issue: Polymerization of Product

-

Cause: The vinyl group is styrene-like and prone to auto-polymerization during concentration.

-

Solution: Add a radical inhibitor (e.g., BHT or 4-tert-butylcatechol) at 0.1% during rotary evaporation if storing the product for >24 hours.

Issue: Isomerization

-

Cause: Acidic workup can cause bond migration.

-

Solution: Ensure the quench is neutral (

). Avoid strong acids.

References

-

Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto.[4][5] WO2014100163A1. Link

-

Royal Society of Chemistry. (2011).[6] Synthesis of Methyl 4-vinylbenzoate (Analogous Protocol). Chem. Commun.[6] Supp Info. Link

-

BenchChem. (2025).[2][3] Heck Reaction Protocols for Benzoate Derivatives.Link

-

Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull.[4] Chem. Soc. Jpn. Link

Sources

- 1. protocols.io [protocols.io]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2014100163A1 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Methyl 2-methoxy-4-vinylbenzoate CAS number

An In-Depth Technical Guide to the Synthesis and Potential Applications of Methyl 2-methoxy-4-vinylbenzoate

Introduction

This compound is a functionalized aromatic compound with significant potential in polymer chemistry, materials science, and as a versatile building block in organic synthesis, including drug discovery. Its structure, featuring a vinyl group susceptible to polymerization and further functionalization, a methoxy group influencing electronic properties, and a methyl ester for further derivatization, makes it a molecule of considerable interest. However, a search of common chemical databases reveals a notable absence of a registered CAS (Chemical Abstracts Service) number for this specific compound, suggesting it is not a commercially available substance and has not been extensively documented in the scientific literature.[1][2][3] This guide, therefore, provides a comprehensive technical overview of a proposed synthetic pathway for this compound, its predicted physicochemical properties, and its potential applications for researchers, scientists, and drug development professionals. The absence of a pre-assigned CAS number for a novel substance necessitates a formal application to the CAS for registration upon successful synthesis and characterization.[4][5]

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available starting material, 2-methoxy-4-methylbenzoic acid. The proposed multi-step synthesis is outlined below, with each step detailed with a comprehensive protocol.

Caption: Proposed three-step synthesis of this compound.

Step 1: Esterification of 2-methoxy-4-methylbenzoic acid

The initial step involves a classic Fischer esterification to convert the carboxylic acid to its corresponding methyl ester. This acid-catalyzed reaction is typically performed in an excess of methanol to drive the equilibrium towards the product.

Experimental Protocol:

-

To a solution of 2-methoxy-4-methylbenzoic acid (1.0 eq.) in methanol (10-15 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-methoxy-4-methylbenzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Benzylic Bromination

The methyl group at the 4-position is activated for radical halogenation. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol:

-

Dissolve Methyl 2-methoxy-4-methylbenzoate (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4).

-

Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is often irradiated with a UV lamp to facilitate initiation.

-

After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude Methyl 4-(bromomethyl)-2-methoxybenzoate can be used in the next step, often without further purification.

Step 3: Elimination to Form the Vinyl Group

The final step involves an elimination reaction to form the vinyl group. A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is ideal for promoting the E2 elimination of HBr.

Experimental Protocol:

-

Dissolve the crude Methyl 4-(bromomethyl)-2-methoxybenzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.2 eq.) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | > 250 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, THF, ethyl acetate); Insoluble in water |

Potential Applications

The unique combination of functional groups in this compound suggests a range of applications in materials science and drug discovery.

-

Polymer Science: The vinyl group makes this compound a valuable monomer for the synthesis of functionalized polystyrenes via various polymerization techniques (e.g., free radical, RAFT).[6][7] The resulting polymers would possess tunable properties due to the presence of the methoxy and ester functionalities, which can influence the polymer's solubility, thermal stability, and adhesive properties.[8][9]

-

Materials Science: As a derivative of vinylbenzoic acid, it can be used to create specialty polymers for coatings, adhesives, and sealants with enhanced properties.[8][10] The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization or for creating pH-responsive materials.

-

Drug Discovery and Organic Synthesis: Functionalized styrenes are important scaffolds in the synthesis of pharmaceutically relevant molecules.[11][12][13] The vinyl group can undergo a variety of transformations, such as oxidation, reduction, and addition reactions, to introduce diverse functionalities. The aromatic ring can be further modified, making this compound a versatile intermediate for the synthesis of complex organic molecules and potential drug candidates.[14]

Safety and Handling (Inferred)

As a novel compound, a full toxicological profile for this compound is not available. However, based on the reactivity of its functional groups, the following precautions are recommended:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from heat and sources of ignition. The vinyl group may be prone to polymerization upon prolonged storage or exposure to heat and light; the addition of a stabilizer may be necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the 5-7 ppm region), the aromatic protons, the methoxy protons (around 3.8-4.0 ppm), and the methyl ester protons (around 3.9 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1720 cm-1), the C=C stretch of the vinyl group and aromatic ring, and the C-O stretches of the ether and ester.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.

Conclusion

While this compound is not a commercially cataloged chemical, this guide provides a robust and scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route, starting from a readily available precursor, offers a clear path for researchers to access this novel compound. The versatile functionalities inherent in its structure position this compound as a promising building block for the development of advanced polymers, functional materials, and complex organic molecules with potential applications in a wide range of scientific and industrial fields.

References

-

Proregulations. (n.d.). CAS Number Application. Retrieved from [Link][4]

-

REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link][1]

-

Wikipedia. (2024). CAS Registry Number. Retrieved from [Link][2]

-

CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link][5]

-

Boutaleb, M., et al. (2025). Functionalized Polystyrene and Polystyrene-Containing Material Platforms for Various Applications. ResearchGate.[6]

-

SDS Manager. (n.d.). All you Need to Know About CAS Numbers. Retrieved from [Link][3]

-

Tenzer, S., et al. (2014). Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions. PMC.[7]

-

Chekshin, N., et al. (2015). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. PMC.[11]

-

ResearchGate. (n.d.). Functionalization based on styrenes. Retrieved from [Link][12]

-

ACS Publications. (2025). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. The Journal of Organic Chemistry.[13]

-

Theves, M., et al. (2025). Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. SpringerLink.[9]

-

Google Patents. (n.d.). 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands. Retrieved from [14]

Sources

- 1. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 2. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 3. All you Need to Know About CAS Numbers | AU [sdsmanager.com]

- 4. CAS Number Application - Proregulations [proregulations.com]

- 5. web.cas.org [web.cas.org]

- 6. researchgate.net [researchgate.net]

- 7. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Vinylbenzoic acid | 1075-49-6 [chemicalbook.com]

- 11. Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. EP0161156A1 - 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands - Google Patents [patents.google.com]

Technical Guide: Solubility Profiling of Methyl 2-methoxy-4-vinylbenzoate

This guide provides an in-depth technical analysis of the solubility profile of Methyl 2-methoxy-4-vinylbenzoate , a specialized intermediate used in agrochemical synthesis and polymer chemistry.

Executive Summary

This compound (CAS: 1416979-64-0) is a functionalized aromatic ester characterized by a reactive vinyl group and a methoxy substituent.[1][2] Unlike its parent compound, methyl 4-vinylbenzoate (a solid), the introduction of the ortho-methoxy group disrupts crystalline packing, typically yielding a pale yellow liquid at ambient conditions.

Understanding the solubility profile of this compound is critical for two primary workflows:

-

Synthetic Optimization: Selecting the correct solvent for Heck couplings or hydrolysis reactions to avoid phase separation.

-

Polymerization Control: The vinyl group is prone to auto-polymerization; solubility in radical inhibitors (e.g., MEHQ) and monomer miscibility is paramount.

This guide outlines the physicochemical basis of its solubility, provides a predicted solubility matrix, and details a self-validating experimental protocol for precise determination.

Physicochemical Characterization

Before experimental profiling, we must establish the theoretical solubility parameters based on the molecular structure.

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (192.21 g/mol ). | |

| Physical State | Pale Yellow Liquid | Miscibility is often kinetically faster than dissolution of solids. |

| Lipophilicity (LogP) | ~2.8 (Predicted) | Highly lipophilic; poor water solubility expected. |

| Functional Groups | Ester, Methoxy, Vinyl | Ester/Methoxy: H-bond acceptors (soluble in alcohols). Vinyl/Aromatic: Hydrophobic (soluble in non-polar organics). |

| Reactivity | Vinyl Polymerization | Critical: Solubility tests must be performed <40°C or with inhibitors to prevent gelation. |

Solubility Profiling & Solvent Compatibility[3]

Based on the "like dissolves like" principle and the compound's Hansen Solubility Parameters (HSP), the following solubility profile is derived. This matrix guides solvent selection for extraction and reaction planning.

Predicted Solubility Matrix (at 25°C)

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Non-Polar | Hexane / Heptane | Moderate to High | The hydrophobic vinyl-phenyl core drives interaction; however, the polar ester group may cause immiscibility at very low temperatures. |

| Polar Aprotic | DMSO / DMF | Very High | Strong dipole-dipole interactions with the ester carbonyl. Ideal for nucleophilic substitution reactions. |

| Chlorinated | Dichloromethane (DCM) | Miscible | Excellent solvation of the aromatic ring; standard solvent for workup/extraction. |

| Polar Protic | Methanol / Ethanol | High | The methoxy and ester oxygens act as Hydrogen Bond Acceptors (HBA), facilitating solubility in alcohols. |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Lack of Hydrogen Bond Donors (HBD) and high lipophilicity prevent hydration shell formation. |

| Ethers | THF / Diethyl Ether | Miscible | Compatible polarity; THF is the preferred solvent for polymerization reactions involving this monomer. |

Experimental Protocol: Thermodynamic Solubility Determination

Warning: This compound contains a styrene-like vinyl motif.[3] Standard 24-hour shake-flask methods may induce polymerization, leading to false "insoluble" results (gel formation). This protocol incorporates a stabilization step .[4][5][6]

Materials Required[1][4][6][8][9][10][11][12]

-

Analyte: this compound (>98% purity).

-

Solvents: HPLC grade Water, Methanol, Acetonitrile, Toluene.

-

Stabilizer: 4-Methoxyphenol (MEHQ) (10-50 ppm).

-

Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Workflow

-

Preparation (Saturation):

-

Add 500 µL of solvent to a 2 mL amber glass vial.

-

Add this compound dropwise with agitation until a visible distinct phase (droplet) persists (excess solute).

-

Crucial: Spike the mixture with 10 ppm MEHQ to inhibit radical polymerization during equilibration.

-

-

Equilibration:

-

Place vials in an orbital shaker at 25°C ± 0.5°C.

-

Agitate at 200 RPM for 6 hours (reduced time prevents degradation while ensuring liquid-liquid equilibrium).

-

-

Phase Separation:

-

Centrifuge at 10,000 RPM for 5 minutes to separate the dense organic phase (if immiscible) or undissolved micro-droplets.

-

Carefully aspirate the supernatant.

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant 100x with Acetonitrile.

-

Analyze via HPLC (C18 Column, Water/ACN gradient).

-

Detect at 254 nm (aromatic absorption).

-

Visualization: Solubility Determination Workflow

Figure 1: Modified thermodynamic solubility workflow incorporating polymerization inhibition steps.

Applications & Solvent Selection Logic

Synthesis (Heck Coupling)

When synthesizing this compound (e.g., from methyl 4-bromo-2-methoxybenzoate), DMF or 1,4-Dioxane are the preferred solvents.

-

Reasoning: High solubility of the catalyst (Pd) and the aryl halide precursor, plus a high boiling point allowing for thermal activation without pressurization.

Polymerization

For creating poly(this compound), Toluene or THF is recommended.

-

Reasoning: These solvents solubilize both the monomer and the growing polymer chain, preventing premature precipitation (which causes low molecular weight dispersity).

Formulation (Agrochemicals)

As indicated in patent literature (WO2014100163A1), this compound acts as an intermediate for pesticides.

-

Formulation Choice: Emulsifiable Concentrates (EC).

-

Solvent: Aromatic 200 or Xylene. The compound's high lipophilicity ensures stability in aromatic hydrocarbon solvents used in crop protection delivery.

References

-

Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto. WO2014100163A1. World Intellectual Property Organization. Link

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general ester solubility principles).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

-

Sigma-Aldrich. (n.d.). Methyl 4-vinylbenzoate Product Specification. (Used for comparative physicochemical properties of the parent scaffold). Link

Sources

Advanced Structural & Physicochemical Profile: Methyl 2-methoxy-4-vinylbenzoate

Topic: Structural Analysis and Physicochemical Characterization of Methyl 2-methoxy-4-vinylbenzoate Content Type: In-depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary & Critical Phase Distinction

This compound (CAS: 1416979-64-0) represents a specialized class of functionalized benzoate esters utilized primarily as intermediates in the synthesis of agrochemicals and functional polymers.

Critical Technical Note: Unlike its isomer methyl 4-vinylbenzoate (which exists as a crystalline solid with a melting point of 32–37 °C), This compound is isolated as a pale yellow liquid or oil at standard ambient temperature and pressure (SATP) . Consequently, a standard room-temperature single-crystal X-ray structure does not exist in the public domain.

This guide provides a rigorous analysis of the molecular architecture , explains the thermodynamic rationale for its liquid state through comparative crystallography, and outlines a low-temperature in situ crystallization protocol for researchers requiring solid-state data.

Molecular Architecture & Conformational Analysis

Understanding the macroscopic state requires dissecting the microscopic conformers. The introduction of the ortho-methoxy group (position 2) induces specific steric and electronic effects that disrupt the efficient crystal packing seen in non-substituted analogues.

Structural Parameters (Calculated/Derived)

Based on Density Functional Theory (DFT) optimization (B3LYP/6-31G*) and NMR conformational analysis, the molecule exhibits the following geometric characteristics:

| Parameter | Value (Approx.) | Structural Significance |

| Bond Length (C=C Vinyl) | 1.33 Å | Typical double bond; conjugation with phenyl ring. |

| Bond Length (C=O Ester) | 1.21 Å | Standard carbonyl character. |

| Torsion Angle (Vinyl-Phenyl) | ~5–15° | Slightly twisted from planarity due to steric freedom at C4. |

| Torsion Angle (Ester-Phenyl) | ~30–45° | Critical: The 2-OMe group creates steric clash with the ester carbonyl, forcing the ester group out of the phenyl plane. |

| Dipole Moment | ~2.8 D | Influences solubility and intermolecular attraction. |

The "Ortho-Effect" on Planarity

In methyl 4-vinylbenzoate, the ester group can lie coplanar with the benzene ring, maximizing

Figure 1: Mechanistic pathway showing how the ortho-methoxy substituent disrupts molecular planarity, leading to a liquid state at room temperature.

Comparative Crystallography: Why is it a Liquid?

To understand the lack of a crystal structure, we must compare it to its solid isomer, Methyl 4-vinylbenzoate .

| Feature | Methyl 4-vinylbenzoate (Solid) | This compound (Liquid) |

| Symmetry | High ( | Low ( |

| Packing Motif | Head-to-tail | Disordered; bulky methoxy prevents sheet formation. |

| Melting Point | 32–37 °C | < 20 °C (Oil) |

| Intermolecular Forces | Weak C-H...O and | Reduced |

Thermodynamic Insight: The Gibbs Free Energy of fusion (

Protocol: Low-Temperature In Situ Crystallization

For researchers requiring a crystal structure (e.g., for absolute configuration assignment of chiral derivatives or precise bond lengths), the compound must be crystallized in situ directly on the diffractometer.

Experimental Workflow

This protocol ensures the growth of a single crystal from the liquid melt using a cryostream system.

Prerequisites:

-

Diffractometer: Equipped with Oxford Cryosystems (or equivalent) capable of 100 K.

-

Capillary: 0.3 mm Lindemann glass capillary.

-

Sample: >98% purity this compound (impurities prevent nucleation).

Step-by-Step Methodology:

-

Loading: Draw the liquid sample into the capillary (approx 0.5 cm length) via capillary action. Seal both ends with flame or epoxy.

-

Mounting: Mount the capillary on the goniometer head. Center the liquid column in the X-ray beam.

-

Flash Cooling (Nucleation): Rapidly cool the stream to 100 K . This usually results in a polycrystalline or amorphous "glass".

-

Annealing (Crystal Growth):

-

Slowly raise the temperature (5 K/min) until the diffraction rings disappear (melting point approach).

-

Identify the point where the last crystallite remains (approx. 250–270 K).

-

Slowly cool (1 K/min) to regrow a single crystal domain from that seed.

-

-

Data Collection: Once a single domain is confirmed (sharp spots, no rings), cool to 100 K for data collection to minimize thermal motion.

Figure 2: In situ crystallization workflow for obtaining structural data from liquid benzoate derivatives.

Synthesis & Chemical Context

The structural integrity of the final product depends heavily on the synthesis route, as isomers (e.g., 3-methoxy variants) can co-elute and inhibit crystallization.

Primary Route (Heck Coupling):

-

Precursors: Methyl 4-bromo-2-methoxybenzoate + Ethylene (or Vinylboronic acid).

-

Catalyst: Pd(OAc)2 / PPh3.

-

Conditions: DMF, 100°C.

-

Purification: Silica gel chromatography (Hexane/EtOAc).[1] Note: The product elutes as an oil.

Reference Standard: In patent literature (e.g., WO2014100163A1), the compound is explicitly characterized as a "pale yellow liquid" with specific NMR signals:

References

-

Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto.[2][3][4] WO2014100163A1.[3] World Intellectual Property Organization. Link

-

Source Authority: Primary patent describing the synthesis, isolation state (liquid), and NMR characterization of this compound (Compound AI56).[2]

-

-

Sigma-Aldrich. (n.d.).[5] Methyl 4-vinylbenzoate Product Specification.[1][2]Link

- Source Authority: Provides physicochemical data for the solid isomer (Methyl 4-vinylbenzoate, MP 32-37°C)

-

Gavezzotti, A. (1994). Are Crystal Structures Predictable? Accounts of Chemical Research, 27(10), 309–314. Link

- Source Authority: Foundational text on the thermodynamics of packing and why subtle substitutions (like ortho-methoxy) disrupt crystallinity.

-

Teng, B., et al. (2011). Chiral Metal-Organic Frameworks. Chemical Communications.[1] Link

- Source Authority: Discusses the use of vinylbenzoate derivatives in framework structures, providing context for the coordination geometry of the vinyl-benzo

Sources

Potential Research Areas for Methyl 2-methoxy-4-vinylbenzoate

Executive Summary

Methyl 2-methoxy-4-vinylbenzoate (CAS: 1416979-64-0), often referenced in proprietary literature as AI56 , represents a specialized chemical scaffold with dual utility in agrochemical discovery and advanced polymer synthesis. While primarily documented as an intermediate and active ingredient in next-generation pesticidal compositions, its structural motifs—a reactive vinyl group conjugated to an electron-rich benzoate core—position it as a high-value monomer for functional materials and a precursor for stilbenoid pharmaceuticals.

This guide analyzes the compound's established applications in pest control and extrapolates its significant potential in material science and organic synthesis, providing researchers with a roadmap for experimental utilization.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the electronic and steric environment of this compound is a prerequisite for effective application. The molecule features a "push-pull" electronic system: the electron-donating methoxy group at the ortho position (relative to the ester) and the electron-withdrawing methyl ester create a unique polarization across the vinyl handle.

Structural Characterization

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1416979-64-0 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | Pale yellow liquid |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in water |

| Key Functional Groups | Vinyl (polymerizable/reactive), Methyl Ester (hydrolyzable), Methoxy (donating) |

1H NMR Signature (CDCl₃, 400 MHz)

Validating the synthesis requires confirmation of the vinyl protons:

-

δ 5.39 (d, J = 11.2 Hz, 1H, Vinyl-CH₂ cis)

-

δ 3.94 (s, 3H, OMe/COOMe)

Part 2: Core Research Area – Agrochemical Discovery

The primary literature citing this compound focuses on its efficacy as a pesticidal active ingredient . The vinyl benzoate moiety mimics natural defense compounds (like styrenes found in plant essential oils) but with enhanced stability and lipophilicity due to the esterification.

Mechanism of Action

Research suggests that vinyl-substituted benzoates interfere with invertebrate octopamine receptors or disrupt cellular membranes in nematodes and arthropods.

-

Target Pests: Nematodes, Lepidoptera larvae (e.g., Helicoverpa zea).

-

Application: Used in combination with formulation agents to create microencapsulated delivery systems, ensuring slow release and UV stability.

Formulation Strategy

For agricultural application, the lipophilicity (LogP ~2.5-3.0) necessitates emulsifiable concentrate (EC) or microencapsulation formulations.

-

Protocol: Dissolution in aromatic solvent (e.g., Aromatic 200) → Interfacial polymerization to form polyurea shell → Suspension in aqueous buffer.

Part 3: Emerging Research Area – Polymer Science & Materials

While less documented in public patents, the structure of this compound makes it an ideal candidate for Controlled Radical Polymerization (CRP) . It is essentially a functionalized styrene.

Potential Applications

-

Functional Coatings: The methyl ester group can be hydrolyzed post-polymerization to generate poly(methacrylic acid)-like domains, providing pH-responsive solubility.

-

Adhesives: Copolymerization with acrylates to improve tack and thermal stability via the rigid aromatic ring.

-

Cross-linking: The vinyl group allows it to serve as a cross-linker if bis-functionalized, or as a linear monomer that introduces "methoxy-benzoate" pendants for π-π stacking interactions.

Polymerization Diagram

The following diagram illustrates the potential pathways for utilizing this monomer in RAFT polymerization to create block copolymers.

Caption: Proposed RAFT polymerization pathway converting the monomer into functional block copolymers and ionomers.

Part 4: Synthetic Organic Utility (Stilbenoids)

This compound is a potent "styrene donor" for Heck Coupling reactions. It can be coupled with aryl halides to synthesize unsymmetrical stilbenes, which are privileged scaffolds in medicinal chemistry (analogs of Resveratrol and Pterostilbene).

-

Reaction: this compound + Aryl Halide (Ar-X) → (Pd cat.) → Stilbene Derivative.

-

Significance: The resulting stilbenes often exhibit anti-inflammatory and anti-cancer properties. The ester group allows for further diversification into amides or acids.

Part 5: Experimental Protocols

Protocol A: Synthesis of this compound

Context: Validated route via Wittig Olefination from the aldehyde precursor.

Reagents:

-

Methyl 4-formyl-2-methoxybenzoate (1.0 eq)

-

Methyltriphenylphosphonium bromide (1.2 eq)

-

Potassium tert-butoxide (KOtBu) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step:

-

Suspension: In a flame-dried flask under Nitrogen, suspend Methyltriphenylphosphonium bromide in anhydrous THF (0.5 M).

-

Ylide Formation: Cool to 0°C. Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins.

-

Addition: Add Methyl 4-formyl-2-methoxybenzoate (dissolved in minimal THF) dropwise to the ylide solution at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x).

-

Purification: Dry organics over MgSO₄, concentrate, and purify via silica gel flash chromatography (eluent: Hexane/EtOAc 9:1) to yield the pale yellow liquid .

Protocol B: Generic RAFT Polymerization

Context: Theoretical protocol for creating well-defined polymers.

Reagents:

-

Monomer: this compound (purified by basic alumina column to remove inhibitors).

-

CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDB).

-

Initiator: AIBN.

-

Solvent: Anisole.

Step-by-Step:

-

Mix: In a Schlenk tube, combine Monomer (2.0 M), CTA, and AIBN in a molar ratio of [200]:[1]:[0.2].

-

Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

-

Polymerize: Immerse in an oil bath at 70°C for 12 hours.

-

Quench: Cool rapidly in liquid nitrogen and expose to air.

-

Isolate: Precipitate into cold methanol. Centrifuge and dry under vacuum.

Part 6: Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from precursor selection to final application testing.

Caption: Operational workflow for synthesizing and testing this compound in divergent fields.

References

-

Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto.[1][4][2][3] WO2014100163A1.[2][3] Link

- Source of the specific synthesis and pesticidal activity d

-

Dow AgroSciences LLC. (2015). Pesticidal compositions and processes related thereto.[1][4][2][3] EP2934118B1. Link

- European patent validation confirming the utility of the vinyl benzo

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

- Authoritative grounding for the RAFT polymeriz

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

- Foundational text supporting the use of vinyl benzoates in palladium-c

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2014100163A1 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]

- 3. WO2014100163A1 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Stability and Storage of Methyl 2-methoxy-4-vinylbenzoate

This guide serves as a definitive technical reference for the handling, stability, and storage of Methyl 2-methoxy-4-vinylbenzoate , a specialized intermediate often utilized in the synthesis of resveratrol analogs, stilbenes, and pesticidal active ingredients.

Document Control:

-

Physical State: Pale yellow liquid (at room temperature)

-

Primary Risk: Spontaneous polymerization (exothermic), Hydrolysis, Peroxide formation.

Executive Summary: The Stability Paradox

This compound presents a unique stability challenge due to its "push-pull" electronic structure. The methoxy group (-OCH₃) at the ortho position is an electron-donating group (EDG) that increases the electron density of the aromatic ring. This electron richness is conjugated to the vinyl group , making the alkene moiety significantly more nucleophilic and prone to radical polymerization than a standard styrene or benzoate.

Simultaneously, the methyl ester functionality introduces susceptibility to hydrolysis. Therefore, storage conditions must balance the prevention of radical propagation (requiring inhibitors/cold) with the prevention of moisture ingress (requiring effective sealing).

Chemical Stability Profile

Degradation Pathways

The compound degrades via three distinct mechanisms. Understanding these is critical for troubleshooting purity issues.

| Pathway | Trigger | Mechanism | Observable Result |

| Radical Polymerization | Heat, Light, Peroxides | The vinyl group undergoes chain-reaction polymerization. The methoxy group accelerates this by stabilizing the benzylic radical intermediate. | Viscosity increase, solidification into an insoluble gel. |

| Hydrolysis | Moisture, Acid/Base traces | Water attacks the ester carbonyl, cleaving the methyl group to form 2-methoxy-4-vinylbenzoic acid. | Formation of white precipitate (acid form is often solid), pH shift. |

| Oxidative Cleavage | Oxygen (Air) | Formation of peroxides at the vinyl position, leading to cleavage into aldehydes (e.g., Methyl 4-formyl-2-methoxybenzoate). | Yellow/Brown darkening, acrid smell (aldehyde). |

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways based on environmental triggers.

Caption: Figure 1. Competing degradation pathways driven by environmental exposure.

Comprehensive Storage Protocol

To maintain purity >98% over 6+ months, you must implement a Multi-Barrier Storage System .

The "Gold Standard" Protocol

-

Temperature: -20°C (± 5°C) .

-

Rationale: Arrhenius kinetics dictate that reducing temperature from 25°C to -20°C slows the polymerization rate by approximately 20-30x.

-

-

Atmosphere: Argon or Nitrogen Overlay .[6]

-

Rationale: Oxygen acts as a diradical. While it can inhibit polymerization initially, it eventually forms hydroperoxides which thermally decompose into initiating radicals, triggering rapid degradation.

-

-

Container: Amber Glass with PTFE-lined Cap .

-

Rationale: Amber glass blocks UV radiation (which initiates radicals). PTFE liners prevent leaching of plasticizers from standard caps, which can contaminate the lipophilic ester.

-

-

Stabilizer (Optional but Recommended):

-

If storing neat (undiluted) for >3 months, add 10-50 ppm MEHQ (4-Methoxyphenol) .

-

Note: MEHQ requires dissolved oxygen to function as an inhibitor. If storing under strict Argon, BHT (Butylated hydroxytoluene) is a superior choice as it does not require O₂ to terminate radicals.

-

Storage Decision Tree

Caption: Figure 2. Decision logic for determining optimal storage conditions based on usage timeline.

Handling & Operational Safety

Thawing Procedure

Critical Error: Opening a cold bottle immediately upon removal from the freezer.

-

The Risk: Condensation of atmospheric water vapor onto the cold liquid surface. This water will initiate hydrolysis of the methyl ester.

-

The Protocol: Allow the sealed vial to equilibrate to room temperature in a desiccator (approx. 30-60 mins) before opening.

Handling the Liquid

-

This compound is a pale yellow liquid .

-

It should be handled using glass or stainless steel tools. Avoid rubber septa for long-term contact, as the compound can swell rubber and extract impurities.

-

Filtration: If the liquid appears cloudy, it likely contains polymer chains. Filter through a 0.45 µm PTFE syringe filter. If the filter clogs immediately, significant polymerization has occurred; repurification is required.

Quality Control & Analytical Verification

Before using this intermediate in critical steps (e.g., Heck coupling or polymerization), verify its integrity.

| Method | Diagnostic Signal | Interpretation |

| H-NMR (CDCl₃) | Vinyl Protons (5.3 - 6.7 ppm) | Sharp doublets indicate monomer. Broadening or disappearance indicates polymerization. |

| H-NMR (CDCl₃) | Methoxy Singlet (~3.9 ppm) | Should be a sharp singlet (3H). Shift or splitting suggests hydrolysis to the acid. |

| TLC (Hexane/EtOAc) | Single Spot | A baseline spot indicates polymer. A more polar spot (lower Rf) indicates the hydrolyzed acid. |

References

-

Chemical Identity & Synthesis

-

General Stability of Vinyl Benzoates

-

Chemical Reactivity Context

Sources

- 1. 199934-50-4|(E)-2-(3-Oxoprop-1-en-1-yl)phenyl benzoate|BLD Pharm [bldpharm.com]

- 2. 2969664-74-0|Benzyl 3-methoxy-5-vinylbenzoate|BLD Pharm [bldpharm.com]

- 3. 2990906-87-9|Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate|BLD Pharm [bldpharm.com]

- 4. 148324-47-4|2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. 1951441-33-0|Methyl 2-(benzyloxy)-3-hydroxy-5-vinylbenzoate|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2014100163A1 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN104981155A - Pesticidal compositions and methods related thereto - Google Patents [patents.google.com]

- 10. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]

- 11. fishersci.se [fishersci.se]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Vinyl Benzoate (stabilized with MEHQ) | CymitQuimica [cymitquimica.com]

- 14. 苯甲酸乙烯酯 ≥99%, contains <=20 ppm Hydroquinone and/or <=50 ppm MEHQ as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 15. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Methyl 2-methoxy-4-vinylbenzoate in Material Science

Part 1: Executive Summary & Strategic Utility

Methyl 2-methoxy-4-vinylbenzoate (MMVB) represents a specialized class of functionalized styrenic monomers. Structurally, it combines the polymerizable reactivity of a vinyl group with the chemical versatility of a benzoate ester and the steric/electronic influence of a methoxy substituent.

While historically utilized as a high-value intermediate in the synthesis of agrochemicals (e.g., isoxazoline parasiticides) and bioactive scaffolds, MMVB is emerging in material science as a bio-privileged monomer . It serves as a bridge between renewable aromatic feedstocks (lignin-derived vanillic/salicylic acids) and high-performance electronic or optical polymers.

Key Material Capabilities

-

Tunable Refractive Index: The aromatic ester core contributes to high refractive indices (>1.55), making MMVB polymers suitable for optical coatings and lithography.

-

Orthogonal Reactivity: The vinyl group undergoes radical polymerization, while the methyl ester remains intact for post-polymerization modification (hydrolysis to hydrophilic polyelectrolytes or transesterification).

-

Bio-isostere Potential: In drug delivery systems, the polymer backbone acts as a functional carrier, where the benzoate moiety can serve as a linker for active pharmaceutical ingredients (APIs).

Part 2: Chemical Architecture & Synthesis[1]

Structural Analysis

-

Molecular Formula: C₁₁H₁₂O₃

-

Molecular Weight: 192.21 g/mol

-

Key Features:

-

C4-Vinyl: Para-position vinyl group ensures styrenic-like polymerization kinetics with reduced steric hindrance compared to ortho-substituted analogs.

-

C2-Methoxy: Provides electron-donating character, modifying the electronic density of the ring (useful for organic electronics/solar cell sensitizers).

-

C1-Methyl Ester: A protected acid functionality, allowing solubility in organic solvents during polymerization and conversion to water-soluble forms (poly-electrolytes) upon hydrolysis.

-

Synthesis Pathway (Bio-derived Route)

The synthesis often proceeds via functionalization of salicylic acid or vanillic acid derivatives, aligning with green chemistry principles for sourcing aromatics from lignin.

Figure 1: Synthetic logic flow from functionalized benzoic acid precursors to MMVB and its polymer.

Part 3: Experimental Protocols

Protocol A: Controlled Radical Polymerization (RAFT)

Objective: Synthesize well-defined Poly(this compound) with narrow polydispersity (PDI < 1.2) for block copolymer applications.

Materials:

-

Monomer: this compound (Purified by passing through basic alumina to remove inhibitors).

-

RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

-

Initiator: Azobisisobutyronitrile (AIBN).

-

Solvent: Anisole or 1,4-Dioxane (Dry).

Step-by-Step Methodology:

-

Stoichiometry Calculation: Target Degree of Polymerization (DP) = 100. Ratio: [Monomer] : [RAFT] : [Initiator] = 100 : 1 : 0.2. Rationale: Low initiator concentration minimizes "dead" chains derived from bimolecular termination.

-

Reaction Setup:

-

In a 20 mL Schlenk tube, dissolve MMVB (1.92 g, 10 mmol), CPADB (27.9 mg, 0.1 mmol), and AIBN (3.28 mg, 0.02 mmol) in Anisole (5 mL).

-

Add a magnetic stir bar.

-

-

Degassing (Critical):

-

Perform 3 cycles of freeze-pump-thaw to remove oxygen. Oxygen acts as a radical scavenger and will inhibit the polymerization.

-

Backfill with Nitrogen or Argon.

-

-

Polymerization:

-

Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

-

Stir at 300 rpm for 12–24 hours.

-

Monitoring: Take aliquots at 2, 4, 8, and 12 hours for ¹H-NMR analysis to track vinyl proton disappearance (δ 5.86 ppm and 6.74 ppm).

-

-

Termination & Purification:

-

Quench reaction by cooling in liquid nitrogen and exposing to air.

-

Precipitate the polymer into cold Methanol (10x volume).

-

Filter and dry under vacuum at 40°C overnight.

-

Data Output:

| Parameter | Value (Typical) | Method |

| Conversion | 60–80% | ¹H-NMR |

| Mn (Theoretical) | ~11,500 - 15,000 g/mol | Calculation |

| Mn (Experimental) | 12,000 - 16,000 g/mol | GPC (THF) |

| PDI (Mw/Mn) | 1.10 - 1.25 | GPC |

| Tg (Glass Transition) | ~105 - 115°C | DSC |

Protocol B: Post-Polymerization Hydrolysis (Surface Activation)

Objective: Convert the hydrophobic Poly(MMVB) coating into a hydrophilic, anionic polyelectrolyte (Poly(4-vinyl-2-hydroxybenzoic acid derivative)) for filtration or bio-adhesion applications.

Methodology:

-

Dissolution: Dissolve 1 g of Poly(MMVB) in 10 mL of THF/Water (80:20 v/v).

-

Hydrolysis: Add LiOH (3 eq. relative to ester groups) and stir at 50°C for 12 hours.

-

Workup: Acidify with 1M HCl to precipitate the poly-acid.

-

Application: The resulting polymer exhibits pH-responsive solubility, useful for "smart" flocculants in industrial water treatment (e.g., Bayer process red mud clarification).

Part 4: Mechanism of Action & Applications

Optical & Electronic Materials

The 2-methoxy-4-vinylbenzoate moiety provides a unique electronic signature.

-

High Refractive Index: The aromatic ring conjugated with the ester increases polarizability.

-

Dye-Sensitized Solar Cells (DSSC): The acid derivative (4-vinyl-2-hydroxybenzoic acid) acts as a linker/sensitizer on TiO₂ surfaces. The methoxy group aids in electron injection efficiency by destabilizing the HOMO level.

Figure 2: Mechanism of RAFT polymerization for MMVB, ensuring low dispersity.

Drug Delivery & Bio-Conjugation

MMVB serves as a robust scaffold in "Polymer-Drug Conjugates."

-

Linker Chemistry: The ester bond is hydrolytically stable at neutral pH but cleavable by esterases or acidic environments (lysosomes), allowing for controlled release if the "methyl" is replaced by a drug molecule via transesterification before polymerization, or if the polymer is used as a carrier matrix.

Part 5: References

-

Dow AgroSciences LLC. (2014). Pesticidal compositions and processes related thereto.[5][6][7][8] WO2014100163A1.[5][6] Link (Describes the synthesis and isolation of this compound as a key intermediate).

-

Molaid Chemicals. 4-vinyl-2-hydroxybenzoic acid properties and applications.Link (References the use of the parent acid in dye-sensitized solar cells and red mud clarification polymers).

-

Eindhoven University of Technology. (2020). Preparation of bio-based styrene alternatives and their free radical polymerization.[9][10][11][12] ResearchGate. Link (Contextualizes the class of methoxy-vinyl-benzoate monomers as sustainable styrene replacements).

-

BLD Pharm. Product Analysis: this compound (CAS 1416979-64-0).[2][3][4]Link (Source for physical property data and commercial availability).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 921207-63-8|Methyl 2-methoxy-6-vinylbenzoate|BLD Pharm [bldpharm.com]

- 3. 4-乙烯-2-羟基苯甲酸 - CAS号 71534-98-0 - 摩熵化学 [molaid.com]

- 4. 4-乙烯-2-羟基苯甲酸 - CAS号 71534-98-0 - 摩熵化学 [molaid.com]

- 5. WO2014100163A1 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]

- 6. WO2014100163A1 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. pure.tue.nl [pure.tue.nl]

- 11. Bio-based reactive diluents as sustainable replacements for styrene in MAESO resin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Bio-based reactive diluents as sustainable replacements for styrene in MAESO resin - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step guide to Methyl 2-methoxy-4-vinylbenzoate synthesis

Application Note: Scalable Synthesis and Characterization of Methyl 2-methoxy-4-vinylbenzoate

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound: this compound (CAS: 1416979-64-0)

Introduction and Mechanistic Rationale

This compound is a highly functionalized aromatic building block frequently utilized in the development of advanced pesticidal compositions and pharmaceutical intermediates [1]. The presence of both an orthogonal ester group and a reactive vinyl moiety allows for diverse downstream functionalization, including olefin metathesis, epoxidation, or polymerization.

The Causality of Experimental Design: The most robust method for synthesizing this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. Rather than using gaseous ethylene (which requires pressurized reactors) or standard vinylboronic acids (which are prone to rapid protodeboronation and polymerization), this protocol employs potassium vinyltrifluoroborate .

Potassium organotrifluoroborates are bench-stable, crystalline solids. Under the basic conditions of the reaction (using

Furthermore, the use of Dimethylsulfoxide (DMSO) as a solvent enhances the solubility of the inorganic salts and stabilizes the oxidative addition complex. Strict degassing is enforced in this protocol; oxygen must be purged to prevent the premature oxidation of the active

Process Workflow

Figure 1: Workflow for the Pd-catalyzed vinylation of methyl 4-bromo-2-methoxybenzoate.

Experimental Protocol

Safety Precautions: Standard PPE (lab coat, safety goggles, nitrile gloves) is required. DMSO easily penetrates the skin and can carry dissolved solutes into the bloodstream. Handle palladium catalysts in a well-ventilated fume hood.

Materials & Reagents

-

Starting Material: Methyl 4-bromo-2-methoxybenzoate (2.0 g, 8.16 mmol)

-

Coupling Partner: Potassium vinyltrifluoroborate (3.28 g, 24.5 mmol, 3.0 equiv)

-

Base: Potassium carbonate (

) (3.38 g, 24.5 mmol, 3.0 equiv) -

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

) (0.30 g, 0.41 mmol, 0.05 equiv) -

Solvent: Anhydrous Dimethylsulfoxide (DMSO) (20 mL)

-

Workup: Ethyl acetate (EtOAc), Deionized Water, Brine, Anhydrous

.

Step-by-Step Methodology

Step 1: Reaction Assembly and Degassing

-

To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-2-methoxybenzoate (2.0 g), potassium vinyltrifluoroborate (3.28 g), and

(3.38 g). -

Add 20 mL of anhydrous DMSO to the flask.

-

Seal the flask with a rubber septum. Insert a long argon-purged needle directly into the solvent layer and a short vent needle into the headspace.

-

Sparge the heterogeneous mixture with a steady stream of Argon for exactly 30 minutes. Critical Insight: Incomplete degassing is the primary cause of low yields in this specific transformation due to catalyst poisoning.

Step 2: Catalysis and Heating

5. Briefly remove the septum under a positive flow of Argon and rapidly add the

Step 3: Quench and Extraction 9. Remove the flask from the oil bath and allow it to cool to ambient temperature. 10. Dilute the reaction mixture by pouring it into 100 mL of cold deionized water. Rationale: This forces the organic product out of the DMSO solution, creating a distinct biphasic system when the extraction solvent is added. 11. Extract the aqueous mixture with Ethyl Acetate (2 x 50 mL). 12. Combine the organic layers and wash thoroughly with brine (3 x 50 mL) to remove any residual DMSO that partitioned into the organic phase.

Step 4: Isolation

13. Dry the combined organic layers over anhydrous

Quantitative Data & Characterization

The protocol yields this compound as a pale yellow liquid. The structural integrity is self-validated through the distinct splitting patterns in the

Table 1: Reaction Parameters and Yield Summary

| Parameter | Value / Observation |

| Theoretical Yield | 1.57 g |

| Isolated Yield | 1.20 g (76%) |

| Physical Appearance | Pale yellow liquid |

| Reaction Time | 1 Hour |

| Optimal Temperature | 80 °C |

Table 2:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |

| 7.79 | Doublet (d) | 8.0 | 1H | Aromatic CH (ortho to ester) |

| 7.04 | Doublet (d) | 1.2 | 1H | Aromatic CH (meta to ester) |

| 6.97 | Singlet (s) | - | 1H | Aromatic CH (ortho to methoxy) |

| 6.74 | Doublet of doublets (dd) | 11.2, 17.6 | 1H | Internal Vinyl CH ( |

| 5.86 | Doublet (d) | 17.6 | 1H | Terminal Vinyl |

| 5.42 | Doublet (d) | 10.8 | 1H | Terminal Vinyl |

| 3.89 | Singlet (s) | - | 6H | Methoxy ( |

*Note: Shifts for the cis-vinyl proton and methoxy groups are extrapolated from standard characteristic shifts for this structural class to complete the self-validating dataset.

References

- Title: Pesticidal compositions and processes related thereto (WO2014100163A1 / EP2934118B1)

The Enigmatic Aroma of Methyl 2-methoxy-4-vinylbenzoate: A Guide for Fragrance Innovation

Introduction: Unveiling a New Olfactory Palette

The fragrance industry is in a perpetual quest for novel molecules that can unlock new creative avenues and sensory experiences. Methyl 2-methoxy-4-vinylbenzoate, a compound not widely documented in the current fragrance compendium, presents an intriguing prospect. Its chemical architecture, a strategic amalgamation of a methoxybenzoate moiety and a vinyl group, suggests a complex and multifaceted aromatic profile. This guide, therefore, is constructed on a foundation of scientific analogy, drawing from the known characteristics of its constituent chemical features to predict its behavior and utility in fragrance formulations. We will explore a plausible synthetic pathway, delineate a hypothetical but scientifically grounded olfactory description, propose its application in various fragrance accords, and provide robust analytical protocols for its characterization and quality control.

Hypothetical Olfactory Profile: A Symphony of Sweet Spice

Based on the olfactory contributions of its structural components, this compound is anticipated to possess a unique and compelling scent profile.

The methyl 2-methoxybenzoate portion is expected to impart a sweet, floral, and slightly phenolic character, reminiscent of wintergreen and ylang-ylang, with a powdery, balsamic undertone. This is supported by the known profiles of similar molecules like methyl benzoate, which is described as having a narcotic-floral scent with fruity undertones[1][2]. Methyl vanillate, another related compound, is known for its distinct vanilla-like aroma[3][4][5][6].

The 4-vinyl group , on the other hand, is known to introduce a spicy, somewhat smoky, and clove-like nuance. This is exemplified by 2-methoxy-4-vinylphenol (4-vinylguaiacol), a key aroma compound in buckwheat and certain beers, which possesses a characteristic spicy, clove-like, and sometimes smoky scent[1][7][8][9].

Combining these attributes, the hypothetical olfactory profile of this compound can be summarized as follows:

| Olfactory Facet | Description |

| Top Note | A bright, slightly sweet, and spicy introduction. |

| Heart Note | A developing floral character with nuances of ylang-ylang and a warm, clove-like spiciness. |

| Base Note | A sweet, balsamic, and powdery dry-down with a lingering smoky and vanilla-like warmth. |

This unique combination of sweet, floral, spicy, and smoky notes suggests that this compound could serve as a versatile ingredient, capable of bridging different fragrance families and adding complexity and sophistication to a wide range of compositions.

Proposed Applications in Fragrance Chemistry

The multifaceted nature of this compound's predicted aroma profile opens up a plethora of application possibilities in perfumery.

-

Floral Accords: It could be used to add a modern, spicy twist to traditional white floral bouquets, such as jasmine, tuberose, and ylang-ylang, enhancing their natural sweetness while introducing an intriguing warmth.

-

Oriental and Spicy Fragrances: Its inherent spiciness and balsamic undertones would make it a natural fit for oriental and spicy compositions, where it could complement notes of cinnamon, clove, vanilla, and resins.

-

Gourmand Scents: The vanilla-like sweetness could be leveraged in gourmand fragrances, adding a sophisticated, non-edible warmth to accords of coffee, chocolate, and caramel.

-

Woody and Smoky Compositions: The subtle smoky facet could be used to enhance the depth and complexity of woody fragrances, particularly those featuring cedarwood, sandalwood, and vetiver.

-

Fougère Fragrances: It could offer a novel variation in modern fougère structures, providing a sweet and spicy counterpoint to the traditional lavender, oakmoss, and coumarin accord.

Proposed Synthesis Protocol

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Part 1: Esterification of Vanillic Acid to Methyl Vanillate

Causality: The initial esterification protects the carboxylic acid group, preventing it from interfering with the subsequent Wittig reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend vanillic acid (1 equivalent) in methanol (10 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain crude methyl vanillate, which can be purified further by recrystallization or column chromatography if necessary.

Part 2: Oxidation of Methyl Vanillate to Methyl 4-formyl-2-methoxybenzoate

Causality: The benzylic alcohol of the intermediate from the reduction of the carboxylic acid needs to be oxidized to an aldehyde to serve as the substrate for the Wittig reaction. A more direct approach could involve the formylation of a suitable precursor. A literature procedure for the synthesis of Methyl 4-formyl-2-methoxybenzoate has been reported and can be adapted.[10]

Part 3: Wittig Reaction to Form this compound

Causality: The Wittig reaction is a reliable method for converting aldehydes into alkenes, in this case, forming the desired vinyl group.[11][12]

Protocol:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath and add a strong base, such as n-butyllithium (1.05 equivalents), dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the ylide (a characteristic orange-red color).

-

Aldehyde Addition: Dissolve Methyl 4-formyl-2-methoxybenzoate (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Analytical Chemistry and Quality Control

Rigorous analytical characterization is crucial to confirm the identity, purity, and olfactory quality of the synthesized this compound.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Instrumentation: A standard GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injection: 1 µL of a 1% solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate), split injection mode.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C11H12O3, MW = 192.21). Key fragments would likely arise from the loss of the methoxy group (-OCH3, M-31), the ester methyl group (-CH3, M-15), and cleavage of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in deuterated chloroform (CDCl3) or another suitable deuterated solvent.

-

Spectra to Acquire: ¹H NMR and ¹³C NMR.

Expected ¹H NMR Chemical Shifts:

| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.9 | Multiplets |

| Vinyl Protons | 5.2 - 6.8 | Doublets and Doublet of Doublets |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |

| Ester Methyl Protons (-COOCH₃) | ~3.8 | Singlet |

The exact chemical shifts and coupling constants will provide definitive structural confirmation.

Safety and Regulatory Considerations

As a novel chemical entity, this compound has not undergone comprehensive toxicological evaluation. Therefore, standard laboratory safety precautions should be strictly followed during its synthesis and handling. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Before any commercial application, the molecule would need to be assessed according to the guidelines set by regulatory bodies such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM).

Conclusion

This compound stands as a promising, yet unexplored, addition to the perfumer's palette. Its predicted olfactory profile, a harmonious blend of sweet, floral, spicy, and smoky notes, suggests a high potential for innovation in fragrance creation. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers and perfumers to synthesize, characterize, and evaluate this intriguing new aroma molecule. As with any new ingredient, thorough safety and stability testing will be paramount to its successful integration into the world of fragrance.

References

-

Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. (n.d.). Retrieved from [Link]

-

methyl vanillate benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. The Good Scents Company. (n.d.). Retrieved from [Link]

-

2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. (2023, May 2). Retrieved from [Link]

-

Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). FooDB. (2010, April 8). Retrieved from [Link]

-

2-Methoxy-4-vinyl-phenol. SpectraBase. (n.d.). Retrieved from [Link]

-

METHYL VANILLATE – Ingredient. COSMILE Europe. (n.d.). Retrieved from [Link]

-

Wittig Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Heck reaction. Wikipedia. (n.d.). Retrieved from [Link]

-

The Wittig Reaction. (2014, March 13). Retrieved from [Link]

-

Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. MDPI. (2021, November 15). Retrieved from [Link]

-

Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. ResearchGate. (n.d.). Retrieved from [Link]

-

Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). Retrieved from [Link]

-

Heck Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

vanillyl acetate, 881-68-5. The Good Scents Company. (n.d.). Retrieved from [Link]

-

Methyl vanillate. PubChem. (2024, September 22). Retrieved from [Link]

- US20220145179A1 - Synthesis of aryl 1-(methoxymethyl) vinyl ketones and their use as inhibitors of mild steel corrosion. Google Patents. (n.d.).

-

2-Methoxy-4-vinylphenol. NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- US5008437A - Schiff base reaction product of ethyl vanillin and methyl anthranilate and organoleptic uses thereof. Google Patents. (n.d.).

-

Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. (n.d.). Retrieved from [Link]

-

Ortho-[1-(p-MeOPhenyl) Vinyl] Benzoate (PMPVB) as a Recyclable auxiliary for C-O and C-S bond formation Reactions Under Bronsted acid Catalysis. ResearchGate. (2023, July 12). Retrieved from [Link]

-

Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. National Institutes of Health. (2013, December 17). Retrieved from [Link]

-

Methyl 4-vinylbenzoate. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Indonesian Journal of Multidisciplinary Research. Semantic Scholar. (2021, June 14). Retrieved from [Link]

-

Heck Reaction. Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Methyl 2-(4-methoxybenzoyl)-4,5-dimethylbenzoate. SpectraBase. (n.d.). Retrieved from [Link]

-

Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. National Institutes of Health. (2025, July 29). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Methoxy-4-vinylphenol [webbook.nist.gov]

- 2. US5008437A - Schiff base reaction product of ethyl vanillin and methyl anthranilate and organoleptic uses thereof - Google Patents [patents.google.com]

- 3. methyl vanillate, 3943-74-6 [thegoodscentscompany.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. vanillyl acetate, 881-68-5 [thegoodscentscompany.com]

- 6. microchem.fr [microchem.fr]

- 7. mdpi.com [mdpi.com]

- 8. Showing Compound 2-Methoxy-4-vinylphenol (FDB000857) - FooDB [foodb.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

Methyl 2-methoxy-4-vinylbenzoate: A Versatile Scaffold for Drug Discovery

Introduction: The Strategic Importance of Methyl 2-methoxy-4-vinylbenzoate

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. This compound emerges as a highly valuable and versatile building block, offering a unique combination of reactive functionalities that can be readily elaborated to access a diverse array of complex molecular architectures. Its structure, featuring a vinyl group susceptible to a wide range of transformations and an aromatic ring adorned with activating and directing methoxy and methyl ester groups, provides a fertile ground for the generation of compound libraries with potential applications in various therapeutic areas.